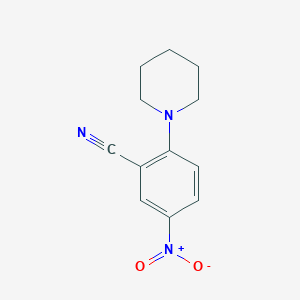

5-Nitro-2-(piperidin-1-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQKJSKHZCXGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406582 | |

| Record name | 5-Nitro-2-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32188-75-3 | |

| Record name | 5-Nitro-2-(piperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Nitro-2-(piperidin-1-yl)benzonitrile chemical properties

An In-depth Technical Guide to 5-Nitro-2-(piperidin-1-yl)benzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic compound that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Its structure, which incorporates a benzonitrile core, a piperidine moiety, and a nitro group, offers a unique combination of chemical reactivity and pharmacological relevance. The piperidine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals, valued for its ability to improve physicochemical properties and engage in crucial binding interactions.[1] Similarly, the nitrile group is a key functional group in over 30 approved drugs, often acting as a bioisostere or a hydrogen bond acceptor.[2]

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 32188-75-3 | [3][4] |

| Molecular Formula | C₁₂H₁₃N₃O₂ | [3][4] |

| Molecular Weight | 231.25 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| SMILES | N#CC1=CC(=O)=CC=C1N1CCCCC1 | [3] |

| InChI Key | AFQKJSKHZCXGLQ-UHFFFAOYSA-N | [4] |

| Storage | Sealed in a dry environment, 2-8°C | [3] |

Structural Diagram

The chemical structure of this compound is depicted below, illustrating the spatial arrangement of its constituent functional groups.

Caption: Chemical structure of this compound.

Synthesis and Purification

The primary and most efficient route for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.[5] This method is widely adopted due to the high reactivity of the starting material and the ready availability of the reagents.

Causality of the Synthetic Approach

The SₙAr reaction is particularly effective in this case due to the electronic properties of the starting material, 2-chloro-5-nitrobenzonitrile.[5][6]

-

Activation by Electron-Withdrawing Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[5][7]

-

Nucleophile: Piperidine acts as the nucleophile, attacking the carbon atom bonded to the chlorine leaving group.

-

Reaction Conditions: The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophile. A weak base like potassium carbonate (K₂CO₃) is used to neutralize the HCl byproduct generated during the reaction. Elevated temperatures are employed to ensure a reasonable reaction rate.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This protocol involves flammable solvents and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous potassium carbonate (1.5 eq.) and dimethylformamide (DMF) to create a slurry.

-

Nucleophile Addition: Add piperidine (1.2 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Spectroscopic Analysis and Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques provides a comprehensive structural analysis. While public databases have limited direct spectral data for this specific molecule, the expected characteristics can be reliably predicted based on its functional groups and data from analogous structures.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale |

| C-H stretching (aromatic) | 3100 - 3000 | Medium | Characteristic of C-H bonds on the benzene ring.[9] |

| C-H stretching (aliphatic) | 3000 - 2850 | Strong | From the -CH₂- groups of the piperidine ring.[5][9] |

| C≡N stretching (nitrile) | 2260 - 2220 | Strong, Sharp | A key diagnostic peak for the nitrile functional group.[5] |

| C=C stretching (aromatic) | 1600 - 1450 | Medium to Strong | Indicates the presence of the benzene ring.[5] |

| NO₂ stretching (asymmetric) | 1550 - 1500 | Strong | Diagnostic for the nitro group. |

| NO₂ stretching (symmetric) | 1350 - 1300 | Strong | Diagnostic for the nitro group. |

| C-N stretching | 1350 - 1250 | Medium | Corresponds to the bond between the aromatic ring and the piperidine nitrogen.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 8.0 | dd | 1H | Ar-H (ortho to NO₂, meta to CN) | Deshielded by the strong electron-withdrawing nitro group. |

| ~ 8.0 - 7.8 | d | 1H | Ar-H (ortho to CN, ortho to NO₂) | Deshielded by both adjacent electron-withdrawing groups. |

| ~ 7.2 - 7.0 | d | 1H | Ar-H (ortho to piperidine) | Shielded relative to other aromatic protons due to the electron-donating effect of the piperidine nitrogen. |

| ~ 3.4 - 3.2 | t | 4H | N-CH₂ (piperidine) | Protons on the carbons directly attached to the nitrogen. |

| ~ 1.8 - 1.5 | m | 6H | -CH₂ - (piperidine) | Protons on the remaining carbons of the piperidine ring.[10] |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | Ar-C -N (piperidine) | Carbon attached to the electron-donating nitrogen. |

| ~ 148 | Ar-C -NO₂ | Carbon attached to the electron-withdrawing nitro group. |

| ~ 130 | Ar-C H | Aromatic methine carbons. |

| ~ 125 | Ar-C H | Aromatic methine carbons. |

| ~ 118 | Ar-C H | Aromatic methine carbons. |

| ~ 117 | -C ≡N | Nitrile carbon. |

| ~ 105 | Ar-C -CN | Quaternary carbon attached to the nitrile group. |

| ~ 50 | N-C H₂ (piperidine) | Piperidine carbons adjacent to nitrogen. |

| ~ 26 | -C H₂- (piperidine) | Piperidine carbons beta to nitrogen. |

| ~ 24 | -C H₂- (piperidine) | Piperidine carbon gamma to nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): For C₁₂H₁₃N₃O₂, the expected molecular ion peak in an ESI-MS spectrum would be [M+H]⁺ at m/z 232.10.

-

Key Fragmentation: Fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da) or cleavage of the piperidine ring.

Chemical Reactivity and Synthetic Utility

The most significant and versatile reaction of this compound is the reduction of the nitro group to a primary amine. This transformation unlocks a vast potential for further molecular elaboration, making the compound a valuable scaffold in drug discovery.[5][11]

Nitro Group Reduction

The reduction is highly chemoselective, meaning the reaction conditions can be chosen to specifically target the nitro group without affecting the nitrile or the aromatic ring.[5]

-

Causality of Method Choice:

-

Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields with simple work-up (filtration of the catalyst). It is a preferred "green" chemistry approach.

-

Metal-Acid Systems (SnCl₂/HCl or Fe/HCl): Tin(II) chloride in hydrochloric acid is a classic and robust method for nitro group reduction. It is highly reliable and tolerant of many other functional groups, including nitriles.[5]

-

Reaction Diagram

Caption: Key reduction reaction of this compound.

Detailed Experimental Protocol (SnCl₂ Reduction)

Safety Precaution: This protocol involves strong acids and should be performed in a well-ventilated fume hood with appropriate PPE.

-

Setup: Suspend this compound (1.0 eq.) in ethanol in a round-bottom flask.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) in concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This will precipitate tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 5-amino-2-(piperidin-1-yl)benzonitrile can be purified by silica gel column chromatography if necessary.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs within this compound and its amino derivative are highly relevant in the design of therapeutic agents.

-

Versatile Scaffold: The resulting 5-amino-2-(piperidin-1-yl)benzonitrile is a versatile building block. The primary aromatic amine can be readily acylated, alkylated, or converted into other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).[5]

-

Kinase Inhibitors: The aminobenzonitrile core is a common scaffold in kinase inhibitors, which are a major class of oncology drugs. The amino group often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[11]

-

Piperidine as a Pharmacophore: The piperidine moiety can improve aqueous solubility, enhance metabolic stability, and provide a three-dimensional vector to probe protein binding pockets, often engaging in cation-π interactions.[1][12]

-

Nitrile Group as a Bioisostere: The nitrile group can serve as a bioisostere for other functional groups and can participate in hydrogen bonding or dipole-dipole interactions with biological targets.[2]

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed synthetic intermediate. Its synthesis via a robust SₙAr reaction is efficient and scalable. The true value of this compound lies in its facile and chemoselective reduction to 5-amino-2-(piperidin-1-yl)benzonitrile, a highly versatile scaffold for the development of complex molecular architectures. For researchers in drug discovery, this compound represents a valuable starting point for creating libraries of novel compounds targeting a wide range of diseases, from cancer to central nervous system disorders.

References

-

Arctom. (n.d.). CAS NO. 871269-05-5 | 6-Ethoxy-N,N-diisopropylpyridin-3 .... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. Retrieved from [Link]

-

Biofount. (n.d.). 5-硝基-2-哌啶苯甲腈. Retrieved from [Link]

-

PubChem. (n.d.). 2-Piperidin-1-yl-benzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-chloroquinoxaline with piperidine. Retrieved from [Link]

-

NICODOM Ltd. (n.d.). IS NIR Spectra. Retrieved from [Link]

-

PubMed. (2009). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Retrieved from [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,3Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H)-Pyrazinone and Its N- and O-Methyl Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

Sources

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 32188-75-3|this compound|BLD Pharm [bldpharm.com]

- 4. 32188-75-3|5-硝基-2-哌啶苯甲腈|this compound|-范德生物科技公司 [bio-fount.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-氯-5-硝基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-Benzyl piperidine Fragment in Drug Discovery [pubmed.ncbi.nlm.nih.gov]

Introduction: A Versatile Intermediate in Modern Organic Synthesis

An In-Depth Technical Guide to 5-Nitro-2-(piperidin-1-yl)benzonitrile (CAS: 32188-75-3)

This compound is a synthetic organic compound characterized by a benzene ring functionalized with a nitro group, a nitrile group, and a piperidine moiety.[1][2] Its true significance in the fields of medicinal chemistry and drug discovery lies not in its final application, but in its role as a pivotal intermediate. The strategic placement of its functional groups—specifically the electron-withdrawing nitro and nitrile groups and the nucleophilic piperidine ring—makes it a highly valuable building block.[1][3] The primary utility of this compound is as a direct precursor to 5-Amino-2-(piperidin-1-yl)benzonitrile, a key scaffold used in the synthesis of complex pharmaceutical agents, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib.[1][4][5] This guide offers a detailed exploration of its synthesis, properties, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research and synthesis.

Physicochemical Properties

The key identifying properties of this compound are summarized below. Data is aggregated from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 32188-75-3 | [6][7] |

| Molecular Formula | C₁₂H₁₃N₃O₂ | Internal Calculation |

| Molecular Weight | 231.25 g/mol | [6] |

| Appearance | Not specified, likely a solid | Inferred |

| Purity | Typically ≥95% | [6] |

| Solubility | Insoluble in water; likely soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

Predicted Spectroscopic Characteristics

While dedicated, published spectra for this specific compound are not widely available, its structure allows for the confident prediction of its key spectroscopic signatures based on well-established principles.[8][9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct regions. The aromatic region should display signals for the three protons on the benzene ring, likely between δ 7.5-8.5 ppm, with splitting patterns dictated by their ortho, meta, and para relationships. The piperidine ring protons will appear in the aliphatic region, with the alpha-protons (adjacent to the nitrogen) shifted downfield (likely δ 3.0-3.5 ppm) compared to the beta- and gamma-protons (likely δ 1.5-2.0 ppm).[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct carbon signals. Key signals would include the nitrile carbon (C≡N) around δ 115-120 ppm, aromatic carbons between δ 120-160 ppm, and aliphatic carbons of the piperidine ring between δ 20-60 ppm.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for its functional groups. A strong, sharp peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch is expected. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) should appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-H stretches for the aromatic and aliphatic portions will also be present.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion (M+) peak corresponding to its molecular weight of 231.25. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.[9]

Synthesis: A Classic Application of Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1] This pathway is highly effective due to the electronic nature of the starting material.

Causality and Mechanistic Insight

The reaction typically employs 2-chloro-5-nitrobenzonitrile as the substrate and piperidine as the nucleophile.[1] The success of this reaction is predicated on two key principles:

-

Ring Activation: The benzene ring, normally electron-rich and resistant to nucleophilic attack, is "activated" by the presence of a strong electron-withdrawing group. The nitro group (NO₂), positioned para to the chlorine leaving group, powerfully withdraws electron density from the ring through both inductive and resonance effects.[10][11]

-

Intermediate Stabilization: This activation facilitates the initial attack by the nucleophile (piperidine) at the carbon bearing the chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization that lowers the activation energy of the reaction.[1][10]

The subsequent step is the elimination of the chloride ion, which re-establishes the aromaticity of the ring and yields the final product.[10]

Caption: SNAr mechanism for the synthesis of the target compound.

Experimental Protocol: Synthesis

The following is a representative, self-validating protocol for the synthesis of this compound.

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (1.0 eq) and a suitable solvent such as dimethylformamide (DMF) or acetonitrile (ACN) (approx. 5-10 mL per gram of substrate).

-

Reagent Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the suspension. This acts as a scavenger for the HCl generated during the reaction.

-

Nucleophile Introduction: Add piperidine (1.1-1.2 eq) to the mixture dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature, typically between 80-100 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 4-8 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water, which will cause the product to precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Reactivity and Application in Drug Discovery

The primary synthetic value of this compound is its role as a precursor to its amino derivative, which is a critical building block in pharmaceutical synthesis.

Reduction of the Nitro Group

The most important downstream reaction is the chemoselective reduction of the nitro group to a primary amine, yielding 5-Amino-2-(piperidin-1-yl)benzonitrile.[1] This transformation is crucial as the resulting amino group serves as a versatile chemical handle for subsequent C-N bond-forming reactions, such as amidation or the construction of heterocyclic rings.

Commonly used reducing agents for this transformation include:

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method.[1]

-

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are also effective and widely used.[1]

The choice of method depends on factors like scale, substrate tolerance to acidic or catalytic conditions, and desired purity.

Experimental Protocol: Reduction

-

Reactor Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst Addition (for Hydrogenation): Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (typically 1-3 atm). Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC/HPLC).

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-2-(piperidin-1-yl)benzonitrile, which can be used directly or purified further by column chromatography or recrystallization.

Caption: Synthetic pathway from starting material to key drug intermediate.

Significance in PARP Inhibitor Synthesis

The piperidine structural motif is prevalent in a vast number of FDA-approved drugs, valued for its ability to improve physicochemical properties and engage in crucial binding interactions.[12][13] The amino-benzonitrile core, derived from the title compound, is a common scaffold in kinase inhibitors and other targeted therapies.[3] Specifically, 5-Amino-2-(piperidin-1-yl)benzonitrile is a documented intermediate in several patented synthetic routes for Niraparib, a potent PARP inhibitor used in the treatment of ovarian cancer.[4][5] The nitrile group itself is a valuable pharmacophore, capable of acting as a bioisostere and forming key interactions with biological targets.[14]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not publicly available, general precautions for related aromatic nitro compounds and nitriles should be followed.[15][16]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[17] Avoid contact with skin and eyes.[15]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[15][19]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[16]

Conclusion

This compound is a compound of significant synthetic utility rather than a direct therapeutic agent. Its straightforward synthesis via nucleophilic aromatic substitution and the strategic positioning of its functional groups make it an ideal precursor for more complex molecules. Its primary role as an intermediate in the synthesis of the 5-amino derivative solidifies its importance in the drug discovery pipeline, providing a reliable pathway to scaffolds essential for the development of modern targeted therapies like PARP inhibitors. For the medicinal or process chemist, this compound represents a key tool for building molecular complexity and accessing high-value pharmaceutical building blocks.

References

- Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.

-

Patsnap Eureka. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Retrieved from [Link]

- Google Patents. (2021). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

-

White Rose Research Online. (2022). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Generic Safety Data Sheet Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound CAS NO.32188-75-3. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Cytiva. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). Download - Covestro Solution Center. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

-

PubMed. (2009). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Retrieved from [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

-

ResearchGate. (2025). 1,3Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H )-Pyrazinone and Its N - and O - Methyl Derivatives. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Nitro-2-piperidin-1-ylbenzonitrile | CymitQuimica [cymitquimica.com]

- 7. 32188-75-3|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lehigh.edu [lehigh.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. media.adeo.com [media.adeo.com]

- 16. fishersci.com [fishersci.com]

- 17. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 18. solutions.covestro.com [solutions.covestro.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Predicted ¹H NMR spectrum of 5-Nitro-2-(piperidin-1-yl)benzonitrile

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5-Nitro-2-(piperidin-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive, first-principles prediction and detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The document is intended for researchers, scientists, and professionals in drug development and organic chemistry who rely on NMR spectroscopy for structural elucidation. By dissecting the molecule's electronic and structural characteristics, we will derive the chemical shifts (δ), coupling constants (J), and splitting patterns for each proton. This guide emphasizes the causal relationships between molecular structure and spectral appearance, offering a robust framework for interpreting the NMR data of complex substituted aromatic compounds. Methodologies are grounded in established NMR principles, substituent effect analysis, and data from analogous chemical structures.

Introduction: The Role of Predictive NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules.[1] A proton (¹H) NMR spectrum provides a wealth of information, revealing the electronic environment of each hydrogen atom, their connectivity, and their spatial relationships. In modern chemical research and drug development, the ability to accurately predict an NMR spectrum in silico before or during synthesis is a powerful tool. It aids in confirming molecular identity, assigning stereochemistry, and identifying impurities.

The prediction of ¹H NMR spectra can be approached through several methods, including empirical models based on additive substituent effects (e.g., Shoolery's Rules) and more computationally intensive quantum mechanical calculations like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method.[2][3][4][5] Machine learning algorithms trained on vast spectral databases are also emerging as highly accurate predictive tools.[6][7][8] This guide will employ a principles-based approach, synthesizing data from established substituent chemical shift (SCS) values and analysis of structurally related compounds to construct a reliable predicted spectrum for this compound.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first analyze the molecular structure of this compound and identify all chemically non-equivalent protons.

The molecule consists of two main moieties:

-

A 1,2,4-trisubstituted benzene ring: This ring is functionalized with a cyano group (-CN), a piperidin-1-yl group, and a nitro group (-NO₂). These substituents dictate the electronic environment of the three aromatic protons.

-

A piperidine ring: This saturated heterocycle is attached to the benzene ring via a nitrogen atom. Assuming a rapid chair-chair interconversion at room temperature, the ten piperidine protons can be categorized into three distinct sets based on their distance from the nitrogen atom.

The unique proton environments are labeled as follows:

Figure 2: Electronic influences of substituents on aromatic proton chemical shifts.

Aliphatic Region (δ 1.5 - 4.0 ppm)

The signals for the piperidine ring protons will appear in the aliphatic region of the spectrum. The chemical shifts are primarily influenced by their proximity to the electronegative nitrogen atom and the deshielding anisotropic effect of the aromatic ring.

-

Hα (4H): These protons are on the carbons directly attached to the nitrogen. They are the most deshielded of the piperidine protons due to the inductive effect of the nitrogen.

-

Predicted Chemical Shift (δ): ~3.2 - 3.5 ppm.

-

Predicted Multiplicity: A broad multiplet, often appearing as a triplet, resulting from coupling to the adjacent Hβ protons.

-

Integration: 4H.

-

-

Hβ (4H): These protons are one carbon removed from the nitrogen. They will be less deshielded than Hα.

-

Predicted Chemical Shift (δ): ~1.7 - 1.9 ppm.

-

Predicted Multiplicity: A complex multiplet due to coupling with both Hα and Hγ protons.

-

Integration: 4H.

-

-

Hγ (2H): This proton is furthest from the nitrogen and will be the most shielded (most upfield).

-

Predicted Chemical Shift (δ): ~1.6 - 1.7 ppm.

-

Predicted Multiplicity: A multiplet, often appearing as a quintet, from coupling to the four adjacent Hβ protons.

-

Integration: 2H.

-

It is common for the β and γ proton signals in a piperidine ring to overlap, creating a broad, complex multiplet. [9][10]

Summary of Predicted ¹H NMR Data

The predicted spectral data for this compound are summarized in the table below. The solvent is assumed to be CDCl₃.

| Proton Label | Integration | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |

| H₄ | 1H | 8.2 - 8.4 | d | ⁴J ≈ 2-3 | ortho to strongly deshielding -NO₂ group. |

| H₆ | 1H | 8.0 - 8.2 | s or narrow d | ⁵J ≈ 0-1 | ortho to -CN and para to -NO₂. |

| H₃ | 1H | 7.0 - 7.2 | d | ⁴J ≈ 2-3 | ortho to strongly shielding -NR₂ group. |

| Hα | 4H | 3.2 - 3.5 | m (or br t) | - | Adjacent to electronegative nitrogen. |

| Hβ | 4H | 1.7 - 1.9 | m | - | Beta to nitrogen; may overlap with Hγ. |

| Hγ | 2H | 1.6 - 1.7 | m (or quintet) | - | Furthest from nitrogen; most shielded. |

Multiplicity Key: s = singlet, d = doublet, t = triplet, quintet = quintet, m = multiplet, br = broad.

Conclusion

This guide provides a detailed, theory-grounded prediction of the ¹H NMR spectrum for this compound. The aromatic region is expected to show three distinct signals, with the proton ortho to the nitro group (H₄) being the most downfield and the proton ortho to the piperidinyl group (H₃) being the most upfield. The aliphatic region will be characterized by three sets of signals for the piperidine protons, with those alpha to the nitrogen appearing significantly downfield. This predictive analysis serves as a valuable tool for researchers in confirming the synthesis of this molecule and as a pedagogical example of applying fundamental NMR principles to a complex structure. Experimental verification is, of course, the final arbiter of chemical structure.

References

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. [Link]

-

DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules. [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC. National Institutes of Health. [Link]

-

¹H-NMR spectra of (a) 2-aminobenzonitrile with (b) [HMIm][Im] (pKa...). ResearchGate. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

-

Aromatic H-NMR. University of Calgary. [Link]

-

¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). ResearchGate. [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]

-

PROSPRE - 1H NMR Predictor. PROSPRE. [Link]

-

Simulate and predict NMR spectra. nmrdb.org. [Link]

-

1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

-

Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. [Link]

-

NMR Coupling Constants. Iowa State University. [Link]

-

1H NMR Coupling Constants. Organic Chemistry Data. [Link]

-

Proton magnetic resonance in aromatic nitro compounds. UQ eSpace. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

1 H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz]. ResearchGate. [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Institutes of Health. [Link]

-

Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. University of California, Irvine. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Olaf College. [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. [Link]

-

nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. [Link]

-

Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [Link]

-

The Calculation of Proton Chemical Shifts in Aromatics, Carbonitriles, Acetylenes and Hetero. The University of Liverpool Repository. [Link]

-

Shoolery's Additivity Rules for Predicting the Chemical Shift of Protons. University of Wisconsin-Madison. [Link]

-

NMR Aromatic Proton Coupling: Doublet. Scribd. [Link]

-

Chemical Shift In NMR Spectroscopy. YouTube. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Wiley Online Library. [Link]

-

appendix b. effect on chemical shifts. of two or three functional groups (Y-CH2-Z, and Y-CH-Z). DCNE. [Link]

-

Piperidine - SpectraBase. Wiley Science Solutions. [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

Interpreting Aromatic NMR Signals. YouTube. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]

-

NMR Predictor. Chemaxon. [Link]

-

Shoolery's rule. Wikipedia. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

2-Aminobenzonitrile. PubChem. [Link]

-

Tables For Organic Structure Analysis. University of the West Indies. [Link]

Sources

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROSPRE [prospre.ca]

- 8. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

Physical properties of 5-Nitro-2-(piperidin-1-yl)benzonitrile (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties of the chemical intermediate, 5-Nitro-2-(piperidin-1-yl)benzonitrile, including its melting point, boiling point, and solubility profile. In the absence of extensive, publicly available experimental data for this specific compound, this document synthesizes theoretical knowledge with empirical data from structurally analogous molecules to establish a predictive framework. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of these properties, equipping researchers with the necessary protocols to generate precise and reliable data. This guide is designed to be an essential resource for professionals in chemical synthesis, drug discovery, and formulation development, enabling a deeper understanding and proficient handling of this compound.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a nitro group, a piperidine ring, and a benzonitrile moiety, imparts a unique combination of electronic and steric properties. These characteristics make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. An understanding of its fundamental physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide provides an in-depth analysis of the anticipated physical characteristics of this compound and outlines the experimental procedures for their precise measurement.

Molecular Structure and its Influence on Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure, which incorporates three key functional groups:

-

Benzonitrile: The aromatic ring and the cyano group (-C≡N) contribute to the molecule's rigidity and planarity. The nitrile group is polar and can participate in dipole-dipole interactions.

-

Nitro Group (-NO2): This is a strongly electron-withdrawing and highly polar group. Its presence significantly increases the polarity of the molecule, leading to strong intermolecular dipole-dipole interactions.[1][2][3][4] This is expected to result in a higher melting and boiling point compared to non-nitrated analogues.[1][2][3]

-

Piperidine Ring: This saturated heterocyclic amine introduces a non-planar, flexible component to the structure. The nitrogen atom can act as a hydrogen bond acceptor, which can influence its solubility in protic solvents.[5][6] Piperidine itself is miscible with water and soluble in many organic solvents.[5][7] However, the overall solubility of the target molecule will be a balance between the polar nitro and nitrile groups and the more non-polar hydrocarbon backbone of the piperidine and benzene rings.

Estimated and Comparative Physical Properties

| Property | Estimated Value/Range | Rationale and Comparative Data |

| Melting Point | 100 - 120 °C | The presence of the polar nitro group is expected to significantly increase the melting point compared to 2-(1-Piperidinyl)benzonitrile (m.p. 37.0-44.0°C). The melting point of the structurally similar 5-NITRO-2-(1H-PYRROL-1-YL)BENZONITRILE is 96 °C. Considering the slightly different heterocyclic ring, a melting point in the 100-120 °C range is a reasonable starting estimate. |

| Boiling Point | > 350 °C (with decomposition) | Nitro compounds typically have high boiling points due to their polarity.[1][2] For example, the predicted boiling point of 5-NITRO-2-(1H-PYRROL-1-YL)BENZONITRILE is 389.6±37.0 °C. It is likely that this compound will have a similarly high boiling point and may decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in non-polar solvents (e.g., Hexane). Limited aqueous solubility. | The piperidine and nitro groups suggest solubility in polar solvents. Piperidine itself is soluble in a wide range of organic solvents.[5] The overall molecule has a balance of polar and non-polar character, suggesting good solubility in moderately polar to polar organic solvents. Its aqueous solubility is expected to be low due to the significant non-polar surface area of the benzene and piperidine rings. |

Experimental Determination of Physical Properties

To obtain definitive data, the following experimental protocols are recommended.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this occurs over a narrow temperature range. The sharpness of the melting point range is a good indicator of purity.[8]

This is a standard and reliable method for determining the melting point of a crystalline solid.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a digital melting point apparatus (e.g., a Mel-Temp apparatus).

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to get an approximate melting point range.

-

Accurate Determination: Allow the apparatus to cool. Set the heating rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the estimated melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

-

Replicate: Repeat the measurement with a fresh sample to ensure reproducibility.

Sources

- 1. teachy.ai [teachy.ai]

- 2. teachy.ai [teachy.ai]

- 3. Why do nitro compounds have high boiling points in comparison with other compounds of same molecular mass ? [allen.in]

- 4. lkouniv.ac.in [lkouniv.ac.in]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. athabascau.ca [athabascau.ca]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 5-Nitro-2-(piperidin-1-yl)benzonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(piperidin-1-yl)benzonitrile is a synthetic organic compound featuring a nitroaromatic core and a piperidine moiety. While its direct biological targets and mechanism of action remain largely uncharacterized in publicly accessible literature, its structural components are prevalent in a multitude of pharmacologically active agents. This technical guide provides an in-depth, hypothetical framework for elucidating the mechanism of action of this intriguing molecule. By dissecting the known roles of its constituent functional groups—the nitrobenzonitrile and the piperidine ring—we will propose putative biological activities and outline a comprehensive, field-proven experimental strategy for their validation. This document is intended to serve as a foundational resource for researchers embarking on the study of this and structurally related small molecules.

Introduction: The Challenge of a Molecule without a Map

The journey to understanding the therapeutic potential of a novel small molecule begins with the critical task of elucidating its mechanism of action (MOA). For this compound, this journey starts at a precipice of the unknown. A thorough review of scientific databases and patent literature reveals a conspicuous absence of direct studies detailing its biological effects. However, the very structure of the molecule provides a wealth of clues, pointing towards potential pharmacological activities based on the well-documented roles of its two key chemical features: the nitroaromatic system and the piperidine scaffold.

The nitro group is a versatile functional group in medicinal chemistry, known to act as both a pharmacophore and, in some contexts, a toxicophore.[1][2] Its strong electron-withdrawing nature can significantly influence a molecule's interaction with biological targets.[3][4] Conversely, the piperidine ring is a highly "privileged" scaffold, a common feature in a vast array of clinically successful drugs targeting a wide spectrum of diseases.[5][6]

This guide, therefore, adopts a rational, deductive approach. We will first explore the putative mechanisms of action by considering the independent and synergistic contributions of the nitrobenzonitrile and piperidine moieties. Subsequently, we will present a rigorous, multi-faceted experimental workflow designed to systematically investigate these hypotheses, providing a clear roadmap for future research.

Deconstructing the Molecule: Putative Mechanisms of Action

The pharmacological profile of this compound can be hypothetically attributed to the individual and combined properties of its core components.

The Nitroaromatic Core: A Hub of Redox Activity and Molecular Recognition

The presence of a nitro group on the benzonitrile ring suggests several potential mechanisms of action, primarily centered around its electrochemical properties and its ability to participate in molecular interactions.

-

Redox Cycling and Oxidative Stress: Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine species.[1][7] This redox cycling can generate reactive oxygen species (ROS), inducing oxidative stress and leading to cytotoxicity.[1] This mechanism is a cornerstone of the activity of many antimicrobial and anticancer drugs.[8][9]

-

Enzyme Inhibition: The electron-deficient nature of the nitro-substituted aromatic ring can facilitate strong interactions with nucleophilic residues in the active sites of enzymes.[1] This could lead to the inhibition of key enzymes involved in various cellular processes.

-

DNA Intercalation and Damage: Some nitroaromatic compounds have been shown to intercalate into DNA, disrupting its structure and function. The reactive intermediates formed during nitro-reduction can also directly damage DNA, leading to mutagenicity and cell death.[1]

The Piperidine Moiety: A Versatile Scaffold for Modulating Pharmacological Activity

The piperidine ring is a ubiquitous feature in medicinal chemistry, valued for its ability to confer favorable physicochemical properties and to interact with a diverse range of biological targets.[5][10]

-

Receptor Antagonism/Agonism: The basic nitrogen atom of the piperidine ring can act as a key pharmacophoric element, participating in ionic and hydrogen bonding interactions with receptors. Many drugs containing a piperidine moiety are known to target G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS).[11][12]

-

Enzyme Inhibition: The piperidine ring can serve as a scaffold to orient other functional groups for optimal interaction with an enzyme's active site. Its conformational flexibility allows it to adapt to the shape of various binding pockets.[5]

-

Modulation of Physicochemical Properties: The piperidine moiety significantly influences the lipophilicity and basicity of the molecule. These properties are critical for membrane permeability, oral bioavailability, and overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5]

Synergistic Effects and Potential Biological Activities

The combination of the nitrobenzonitrile core and the piperidine ring in a single molecule could lead to synergistic effects and a unique pharmacological profile. The table below summarizes potential biological activities based on the structural features of this compound and the known activities of related compounds.

| Structural Feature | Known Biological Activities of Related Compounds | Putative Biological Activity for this compound | Supporting Rationale |

| Nitroaromatic Group | Antimicrobial, Antifungal, Anticancer, Anti-inflammatory[1][8][9][13] | Antimicrobial, Anticancer | The nitro group can be reduced to form cytotoxic reactive species.[1] |

| Piperidine Ring | CNS activity (e.g., antipsychotic, analgesic), Anticancer, Antiviral[5][10][11] | CNS modulation, Anticancer | The piperidine scaffold is a common feature in many CNS-active and anticancer drugs.[5][12] |

| Benzonitrile Group | Enzyme inhibition (e.g., kinase inhibitors)[13] | Enzyme Inhibition | The nitrile group can act as a hydrogen bond acceptor in enzyme active sites. |

A Roadmap for Discovery: A Comprehensive Experimental Workflow

To systematically investigate the putative mechanisms of action of this compound, a multi-pronged experimental approach is essential. This workflow integrates in vitro and in silico methods to identify biological targets and elucidate downstream signaling pathways.

Phase 1: Initial Screening and Target Identification

The initial phase focuses on broad screening to identify potential biological activities and to narrow down the search for specific molecular targets.

Experimental Protocols:

-

Phenotypic Screening:

-

Antimicrobial Assays: Test the compound against a panel of pathogenic bacteria and fungi using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

-

Anticancer Cell Viability Assays: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) using assays such as MTT or CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition).

-

CNS-related Assays: If resources permit, utilize automated microscopy and high-content imaging to assess effects on neuronal morphology or signaling in primary neuronal cultures.

-

-

Target-Based Screening (In Silico and In Vitro):

-

Computational Docking: Perform molecular docking studies against a library of known drug targets, particularly those with binding sites that could accommodate the compound's structure (e.g., kinases, GPCRs, enzymes involved in redox homeostasis).

-

Broad Kinase Profiling: Screen the compound against a large panel of kinases to identify potential inhibitory activity.

-

GPCR Binding Assays: Evaluate binding to a panel of CNS-related GPCRs using radioligand binding assays.

-

Caption: A structured workflow for elucidating the mechanism of action.

Phase 2: Target Validation and Mechanistic Deep Dive

Once a promising biological activity and a set of potential targets are identified, the next phase involves rigorous validation and detailed mechanistic studies.

Experimental Protocols:

-

Biochemical Assays:

-

Enzyme Inhibition Kinetics: For identified enzyme targets, perform detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[14][15]

-

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Quantify the binding affinity (KD) and kinetics of the compound to its purified target protein.[16]

-

-

Cell-Based Assays:

-

Target Engagement Assays: Utilize techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound engages its target within intact cells.[17]

-

Western Blotting and qPCR: Analyze the expression and phosphorylation status of downstream signaling proteins to map the affected pathways.

-

Reporter Gene Assays: Use reporter constructs to measure the activity of transcription factors downstream of the identified target.

-

-

Structural Biology:

-

X-ray Crystallography or Cryo-EM: Determine the three-dimensional structure of the compound in complex with its target protein to visualize the binding mode at the atomic level.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use NMR to study the interaction in solution and to map the binding site.[18]

-

Caption: A hypothetical signaling pathway modulated by the compound.

Conclusion: Charting a Course for Future Discovery

While the precise mechanism of action of this compound remains to be elucidated, its chemical architecture provides a strong foundation for formulating testable hypotheses. The presence of a nitroaromatic system and a piperidine ring suggests a rich potential for diverse pharmacological activities, ranging from antimicrobial and anticancer effects to modulation of CNS targets. The experimental workflow detailed in this guide offers a systematic and robust strategy for unraveling the biological function of this and other novel small molecules. By combining phenotypic screening, target identification, biochemical and cellular validation, and structural biology, researchers can confidently navigate the path from a molecule of unknown function to a potential therapeutic lead.

References

-

Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences.[3][7]

-

Ci, X., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences.[18]

-

Guzman, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.[1][9][13]

-

BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery.[14]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.[10]

-

Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process.[16]

-

Taylor & Francis. (n.d.). Nitro group – Knowledge and References.[4]

-

Roldán, M. D., et al. (2008). Nitroreductases: a new family of enzymes. FEMS Microbiology Reviews.[7]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.[15]

-

Eurofins DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube.[17]

-

Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.[5]

-

Kwiecień, H., & Stefańska, J. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.[8][19]

-

Nepali, K., et al. (2019). Nitro Group Containing Drugs. Journal of Medicinal Chemistry.[2]

-

Guzman, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.[9]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.[11]

-

Youssef, A. M., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen.[20]

-

Singh, P., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research.[21]

-

de Oliveira, R. B., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry.[12]

-

Kwiecień, H., & Stefańska, J. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.[19]

-

Youssef, A. M., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen.[20]

-

Svirshchevskaya, E. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.[6]

-

Callingham, B. A., et al. (2021). Effects of nitro-butoxyl- and butyl-esters of non-steroidal anti-inflammatory drugs compared with parent compounds on the contractility of digital arterial smooth muscle from the fallow deer (Dama dama). PeerJ.[22]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms.[23]

-

King, S. B., & Nagasawa, H. T. (2007). The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO. Cardiovascular Research.[24]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. svedbergopen.com [svedbergopen.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ijnrd.org [ijnrd.org]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. nuvisan.com [nuvisan.com]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academicjournals.org [academicjournals.org]

- 22. Effects of nitro-butoxyl- and butyl-esters of non-steroidal anti-inflammatory drugs compared with parent compounds on the contractility of digital arterial smooth muscle from the fallow deer (Dama dama) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 5-Nitro-2-(piperidin-1-yl)benzonitrile

Preamble: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount to addressing unmet medical needs. The compound 5-Nitro-2-(piperidin-1-yl)benzonitrile presents a compelling scaffold, integrating three key pharmacophoric elements: a nitroaromatic system, a benzonitrile core, and a piperidine moiety. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its constituent parts provides a strong rationale for investigating its potential therapeutic activities. This guide delineates a strategic, multi-faceted approach to systematically evaluate the biological promise of this compound, moving from theoretical postulation to empirical validation.

Compound Profile: Physicochemical and Structural Attributes

This compound is a synthetic organic compound. The synthesis can be achieved via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitrobenzonitrile and piperidine.[1] This reaction is typically facilitated by a base in a polar aprotic solvent.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N₃O₂ | Inferred from structure |

| Molecular Weight | 231.25 g/mol | Inferred from structure |

| IUPAC Name | This compound | N/A |

| CAS Number | 32188-75-3 | [2] |

The molecule's structure is characterized by a benzene ring substituted with a nitro group, a nitrile group, and a piperidine ring. The strong electron-withdrawing nature of the nitro and nitrile groups significantly influences the electronic properties of the aromatic ring, making it electron-deficient.[3][4] This electronic profile is a key determinant of its potential biological interactions.

Postulated Biological Activities: A Rationale-Driven Exploration

The chemical architecture of this compound suggests several avenues for biological investigation, primarily based on the well-documented activities of its structural components.

Anticancer Potential

The presence of the nitroaromatic group is a strong indicator for potential anticancer activity. Many nitro compounds exhibit cytotoxic effects against tumor cells, often through mechanisms involving bioreduction of the nitro group to generate reactive oxygen species (ROS) or by acting as hypoxia-activated prodrugs.[3][4] Furthermore, benzonitrile derivatives have been explored as kinase inhibitors, a critical class of targeted cancer therapies.[5] The piperidine moiety is also found in numerous anticancer agents and can influence solubility, cell permeability, and target binding.[6]

Antimicrobial Activity

Nitro-containing compounds have a long history as antimicrobial agents.[4] Their mechanism of action often involves the reduction of the nitro group within microbial cells to produce cytotoxic intermediates that can damage DNA and other critical biomolecules.[4] The lipophilicity imparted by the piperidine ring may enhance penetration through microbial cell membranes.

Neurological Activity

Piperidine is a core scaffold in many centrally acting drugs.[7] Derivatives of piperidine have shown activity as acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer's disease.[7] While the nitro and nitrile groups might suggest other primary activities, the potential for neurological effects should not be disregarded and warrants preliminary investigation.

A Strategic Framework for Biological Evaluation

A systematic and tiered approach is proposed to efficiently and comprehensively assess the biological potential of this compound.

Caption: A tiered workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

Phase 1: In Silico and Physicochemical Profiling

Objective: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties and to forecast potential biological targets.

Protocol:

-

Structure Preparation: Generate a 3D structure of this compound using molecular modeling software.

-

ADMET Prediction: Utilize online tools such as SwissADME or similar platforms to predict pharmacokinetic properties (e.g., Lipinski's rule of five, blood-brain barrier penetration) and potential toxicity flags.[8]

-

Bioactivity Prediction: Employ bioactivity prediction software (e.g., Molinspiration, PASS) to identify potential biological targets based on structural similarity to known active compounds.[9]

Objective: To experimentally determine fundamental physicochemical properties.

Protocol:

-

Solubility: Determine the aqueous solubility at different pH values (e.g., 2.0, 7.4, 9.0) using a standard shake-flask method followed by HPLC quantification.

-

Stability: Assess the chemical stability in phosphate-buffered saline (PBS) at 37°C over 48 hours, with time-point analysis by HPLC.

Phase 2: In Vitro Screening

Objective: To evaluate the cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in appropriate media.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria.

Protocol: Broth Microdilution for MIC

-

Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Inoculum Preparation: Prepare a bacterial suspension standardized to 0.5 McFarland.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Objective: To assess the inhibitory activity against acetylcholinesterase (AChE).

Protocol: Ellman's Assay for AChE Inhibition

-

Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

-

Reaction Mixture: In a 96-well plate, mix the AChE enzyme with various concentrations of the test compound and incubate.

-

Substrate Addition: Add ATCI and DTNB to initiate the reaction.

-

Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Proposed Mechanism of Action Studies (Phase 3)

Should significant activity be observed in any of the primary screens, subsequent studies will be designed to elucidate the mechanism of action.

Caption: Investigative workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of several pharmacologically relevant classes. The structured evaluation plan detailed herein provides a robust framework for systematically uncovering its potential biological activities. The initial focus on anticancer, antimicrobial, and neurological applications is based on a strong scientific rationale derived from its constituent chemical motifs. Positive findings in these initial screens will trigger in-depth mechanism-of-action studies, with the ultimate goal of determining the therapeutic viability of this novel chemical entity. The insights gained from this comprehensive investigation will be invaluable for guiding future lead optimization and drug development efforts.

References

-

Benchchem. 5-Amino-2-(piperidin-1-yl)benzonitrile | 34595-33-0.

-

Ningbo Inno Pharmchem Co., Ltd. 3-Nitrobenzonitrile: A Key Building Block for Pharmaceutical Synthesis.

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

-

Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv.

-

ResearchGate. Structure activity relationship of piperidine derivatives.

-

CymitQuimica. 5-Nitro-2-piperidin-1-ylbenzonitrile.

-

ResearchGate. Structure–activity relationship of piperidine derivatives with...

-

BLDpharm. 876549-49-4|2-(2-Methylpiperidin-1-yl)-5-nitrobenzonitrile.

-

PubMed. Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase.

-

PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds.

-

ResearchGate. Structure activity relationship.

-

ResearchGate. In silico Analysis of Novel Azetidinone substituted benzotriazole and benzimidazole derivatives as Plasmodium falciparum Glutamate Dehydrogenase Inhibitors | Request PDF.

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis.

-

ResearchGate. The chemical structure of some biologically important benzonitrile derivatives.

-

BLDpharm. 32188-75-3|this compound.

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

-

NIH. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

-

PubChem. 4-Nitrobenzonitrile.

-